Benzyl 2-phenyl-2-(tosyloxy)acetate
Description
Benzyl 2-phenyl-2-(tosyloxy)acetate is a sulfonate ester derivative characterized by a benzyl ester group, a phenyl-substituted acetoxy backbone, and a tosyloxy (4-methylbenzenesulfonyloxy) functional group. The tosyloxy group acts as a robust leaving group in nucleophilic substitution reactions, making this compound valuable in organic synthesis, particularly in the preparation of pharmaceuticals and complex esters.
Properties
Molecular Formula |
C22H20O5S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
benzyl 2-(4-methylphenyl)sulfonyloxy-2-phenylacetate |
InChI |
InChI=1S/C22H20O5S/c1-17-12-14-20(15-13-17)28(24,25)27-21(19-10-6-3-7-11-19)22(23)26-16-18-8-4-2-5-9-18/h2-15,21H,16H2,1H3 |
InChI Key |
UEFXBEKKUJOIHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Benzyl 2-phenyl-2-(2,2,2-trifluoroethoxy)acetate (11c)
- Structure : Replaces the tosyloxy group with a trifluoroethoxy (-OCH₂CF₃) moiety.
- Key Properties :
- 19F NMR : δ = -73.80 ppm (triplet, J = 8.6 Hz) .
- Reactivity : The electron-withdrawing trifluoroethyl group enhances electrophilicity at the adjacent carbon, favoring nucleophilic substitution but with reduced leaving-group efficiency compared to tosyloxy.
- Applications : Used in photoinduced proton-transfer reactions for O-H functionalization .
b) Benzyl 2-(1-((tosyloxy)methyl)cyclohexyl)acetate
Core Structural Analogs
a) Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid)
- Structure : Hydroxyl group replaces tosyloxy, with two phenyl groups at the 2-position.
- CAS RN : 76-93-7 .
- Key Properties :
b) Methyl Benzoate
Tosyloxy-Containing Derivatives
a) 4-Cyanoquinolin-8-yl 4-methylbenzenesulfonate
- Structure: Tosyloxy group attached to a cyanoquinoline backbone.
- Key Properties: The electron-deficient quinoline ring enhances sulfonate ester reactivity in aromatic substitution reactions. Applications: Potential use in anticancer drug development .
b) tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
- Structure : Tosyloxy group on a piperidine-tert-butyl scaffold.
- CAS RN : 166815-96-9 .
- Key Differences: The bulky tert-butyl group improves solubility in nonpolar solvents, contrasting with the aromatic-rich benzyl group in the target compound. Used in peptide coupling and protecting-group strategies .
Comparative Data Tables
Table 1. Structural and Molecular Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
